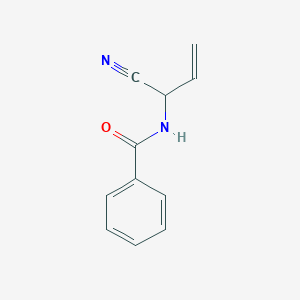
N-(1-Cyanoprop-2-en-1-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-Cyanoprop-2-en-1-yl)benzamide, also known as CPB, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPB is a small molecule that belongs to the class of enones and has a molecular weight of 191.23 g/mol.
Wirkmechanismus
The mechanism of action of N-(1-Cyanoprop-2-en-1-yl)benzamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways. N-(1-Cyanoprop-2-en-1-yl)benzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and pain. N-(1-Cyanoprop-2-en-1-yl)benzamide has also been shown to inhibit the activity of protein kinase C (PKC), a signaling pathway that regulates cell growth and survival.
Biochemische Und Physiologische Effekte
N-(1-Cyanoprop-2-en-1-yl)benzamide has been shown to have several biochemical and physiological effects. In vitro studies have shown that N-(1-Cyanoprop-2-en-1-yl)benzamide inhibits the growth of cancer cells and bacteria. In vivo studies have shown that N-(1-Cyanoprop-2-en-1-yl)benzamide reduces inflammation and pain in animal models of arthritis and other inflammatory diseases. N-(1-Cyanoprop-2-en-1-yl)benzamide has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(1-Cyanoprop-2-en-1-yl)benzamide is that it is a small molecule that can easily penetrate cell membranes and reach its target site. N-(1-Cyanoprop-2-en-1-yl)benzamide is also relatively easy to synthesize, making it a cost-effective compound for lab experiments. However, one limitation of N-(1-Cyanoprop-2-en-1-yl)benzamide is that it has low solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for N-(1-Cyanoprop-2-en-1-yl)benzamide research. One direction is to further investigate the mechanism of action of N-(1-Cyanoprop-2-en-1-yl)benzamide and its potential targets. Another direction is to explore the use of N-(1-Cyanoprop-2-en-1-yl)benzamide as a lead compound for the development of new drugs for various diseases. Additionally, N-(1-Cyanoprop-2-en-1-yl)benzamide could be used as a building block for the synthesis of novel materials with unique properties. Finally, more studies are needed to determine the safety and efficacy of N-(1-Cyanoprop-2-en-1-yl)benzamide in humans.
Synthesemethoden
N-(1-Cyanoprop-2-en-1-yl)benzamide can be synthesized through a multi-step process involving the reaction of 3-chloropropenoic acid with benzoyl chloride, followed by the reaction of the resulting product with sodium cyanide and then with hydrochloric acid. The final product is obtained through a purification process using column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(1-Cyanoprop-2-en-1-yl)benzamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, N-(1-Cyanoprop-2-en-1-yl)benzamide has been shown to exhibit anti-inflammatory, anti-tumor, and anti-bacterial properties. In drug discovery, N-(1-Cyanoprop-2-en-1-yl)benzamide has been used as a lead compound in the development of new drugs for various diseases, including cancer and Alzheimer's disease. In material science, N-(1-Cyanoprop-2-en-1-yl)benzamide has been used as a building block for the synthesis of novel materials with unique properties.
Eigenschaften
CAS-Nummer |
137283-01-3 |
|---|---|
Produktname |
N-(1-Cyanoprop-2-en-1-yl)benzamide |
Molekularformel |
C11H10N2O |
Molekulargewicht |
186.21 g/mol |
IUPAC-Name |
N-(1-cyanoprop-2-enyl)benzamide |
InChI |
InChI=1S/C11H10N2O/c1-2-10(8-12)13-11(14)9-6-4-3-5-7-9/h2-7,10H,1H2,(H,13,14) |
InChI-Schlüssel |
ZYVJXLIRLXFVIO-UHFFFAOYSA-N |
SMILES |
C=CC(C#N)NC(=O)C1=CC=CC=C1 |
Kanonische SMILES |
C=CC(C#N)NC(=O)C1=CC=CC=C1 |
Synonyme |
Benzamide, N-(1-cyano-2-propenyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



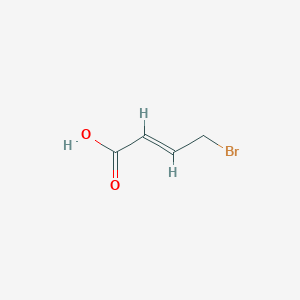
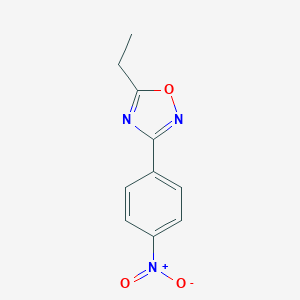

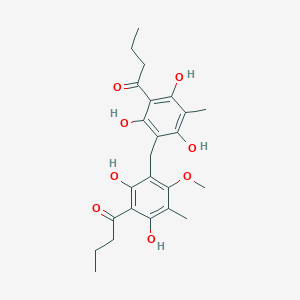
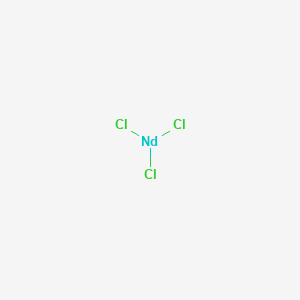


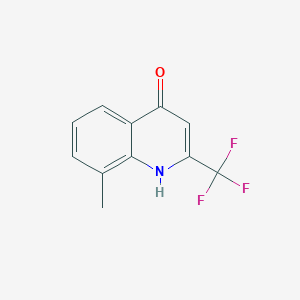

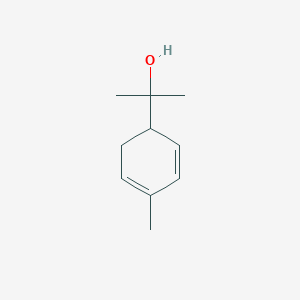
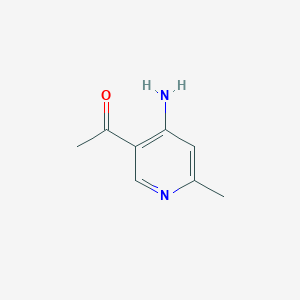
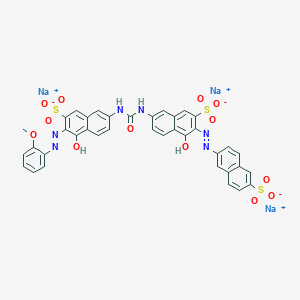

![2-[4-[[4-(Carboxymethylamino)phenyl]methyl]anilino]acetic acid](/img/structure/B156287.png)